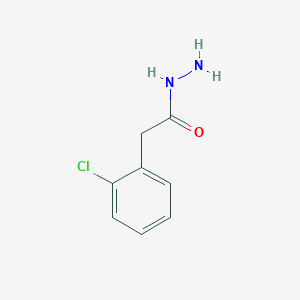

2-(2-Chlorophenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-chlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKCRBSHOIAZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369747 | |

| Record name | 2-(2-chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22631-60-3 | |

| Record name | 2-(2-chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-(2-chlorophenyl)acetohydrazide, a valuable intermediate in the development of various heterocyclic compounds and potential pharmaceutical agents. This guide details the synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is through the hydrazinolysis of its corresponding ester, ethyl 2-(2-chlorophenyl)acetate. The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate.

The general reaction scheme is as follows:

-

Ethyl 2-(2-chlorophenyl)acetate reacts with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions.

-

The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

-

This is followed by the elimination of an ethanol molecule to yield the stable acetohydrazide product.

The synthesis pathway is visualized in the diagram below.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of hydrazides from esters.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)acetate (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagent: To this solution, add hydrazine hydrate (80% solution, 0.2 mol) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization Protocols

-

Melting Point (MP): The melting point is determined using a standard capillary melting point apparatus.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry (MS): The mass spectrum is obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

Characterization Data

The synthesized compound is a solid at room temperature.[2] Its identity and purity are confirmed by the following physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 22631-60-3 | [2] |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.62 g/mol | |

| Exact Mass | 184.04034 Da | [2] |

| Appearance | Solid | [2] |

| Melting Point | 157 - 159 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not available in the literature, expected values based on the structure and analogous compounds are provided.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic peaks based on analogous structures[3])

| Frequency (cm⁻¹) | Assignment | Functional Group |

| 3310 - 3280 | N-H Stretch (Asymmetric) | -NH₂ |

| 3200 - 3180 | N-H Stretch (Symmetric) | -NH₂ |

| 3060 - 3020 | Aromatic C-H Stretch | Ar-H |

| 1685 - 1660 | C=O Stretch (Amide I) | Carbonyl |

| 1610 - 1590 | N-H Bend | -NH₂ |

| 1500 - 1400 | Aromatic C=C Bending | Ar-C |

| 780 - 750 | C-Cl Stretch | Aryl Halide |

Table 3: ¹H NMR Spectroscopy Data (Predicted) (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.2 - 9.0 | broad s | 1H | -CONH - |

| 7.5 - 7.2 | m | 4H | Ar-H |

| 4.3 - 4.1 | broad s | 2H | -NH₂ |

| 3.6 - 3.4 | s | 2H | -CH₂ - |

Table 4: ¹³C NMR Spectroscopy Data (Predicted) (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O |

| ~134 | Ar-C -Cl |

| ~132.5 | Ar-C |

| ~131 | Ar-C H |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~39 | -C H₂- |

Table 5: Mass Spectrometry (MS) Data

| m/z Value | Assignment | Note |

| 184 | [M]⁺ | Corresponds to the molecular ion with ³⁵Cl isotope. |

| 186 | [M+2]⁺ | Corresponds to the molecular ion with ³⁷Cl isotope. |

Characterization Workflow

The logical workflow for the characterization of the newly synthesized this compound is outlined below. This process ensures the identity, purity, and structural integrity of the final compound.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound via the hydrazinolysis of its ethyl ester. The comprehensive characterization data, including physical properties and spectroscopic analyses, provide a benchmark for researchers working with this compound. The provided protocols and workflows serve as a practical resource for the successful synthesis, purification, and structural confirmation of this important chemical intermediate, facilitating its application in pharmaceutical research and drug development.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Chlorophenyl)acetohydrazide's Analogue: 2-(2-Chlorophenoxy)acetohydrazide

Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, a complete single-crystal X-ray diffraction analysis for 2-(2-Chlorophenyl)acetohydrazide could not be located. This guide therefore presents a detailed crystal structure analysis of its closest structural analogue, 2-(2-Chlorophenoxy)acetohydrazide , to provide researchers, scientists, and drug development professionals with a thorough understanding of the crystallographic characteristics of this class of compounds. The methodologies and data presentation herein serve as a robust reference for the analysis of similar molecular structures.

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and tuberculostatic properties.[1] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is fundamental to understanding a compound's physicochemical properties, stability, and biological interactions. This technical guide details the synthesis, experimental procedures for X-ray crystallography, and the resulting structural data for 2-(2-Chlorophenoxy)acetohydrazide.

Synthesis and Crystallization

The synthesis of 2-(2-Chlorophenoxy)acetohydrazide is achieved through a two-step process. Initially, o-chlorophenol is reacted with ethyl chloroacetate in the presence of potassium carbonate in acetone under reflux to yield the intermediate ester, phenoxy ethyl acetate. This ester is then treated with hydrazine hydrate in an absolute alcohol medium to produce the final product, 2-(2-Chlorophenoxy)acetohydrazide.[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

Experimental Protocols

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following sections outline the detailed experimental methodology.

Data Collection

A suitable single crystal of the compound was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. The data was collected at a temperature of 100 K to minimize thermal vibrations of the atoms.[1] The diffraction data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed for cell refinement and data reduction. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation

The key crystallographic and refinement data for 2-(2-Chlorophenoxy)acetohydrazide are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₉ClN₂O₂ |

| Formula Weight | 200.62 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.2384 (5) Å |

| b | 3.9269 (1) Å |

| c | 16.8843 (6) Å |

| α | 90° |

| β | 117.269 (2)° |

| γ | 90° |

| Volume | 898.07 (5) ų |

| Z | 4 |

| Calculated Density | 1.483 Mg/m³ |

| Absorption Coefficient | 0.39 mm⁻¹ |

| F(000) | 416 |

| Crystal Size | 0.28 x 0.10 x 0.09 mm |

| Data Collection | |

| θ range for data collection | 2.5 to 27.5° |

| Reflections collected | 8196 |

| Independent reflections | 2029 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2029 / 0 / 122 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.121 |

| R indices (all data) | R1 = 0.062, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.30 e.Å⁻³ |

| (Source: Acta Cryst. (2010). E66, o31–o32)[1] |

Molecular and Crystal Structure Description

The molecular structure of 2-(2-Chlorophenoxy)acetohydrazide reveals that the acetohydrazide group is nearly planar.[1] In the crystal, the molecules are linked by a network of intermolecular hydrogen bonds. Specifically, N—H···N and N—H···O hydrogen bonds are observed. The oxygen atom of the acetohydrazide group acts as an acceptor for one N—H···O and two C—H···O hydrogen bonds.[1] This extensive hydrogen bonding network results in the formation of infinite two-dimensional sheets parallel to the (100) plane.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the crystal structure analysis process.

Conclusion

This guide has provided a detailed overview of the crystal structure analysis of 2-(2-Chlorophenoxy)acetohydrazide, a close structural analogue of this compound. The presented data, including unit cell dimensions, space group, and refinement parameters, offer valuable insights into the solid-state conformation and intermolecular interactions of this compound class. The detailed experimental protocol serves as a practical guide for researchers undertaking similar crystallographic studies. The elucidation of such crystal structures is paramount for rational drug design and the development of new therapeutic agents.

References

Spectroscopic Properties of 2-(2-Chlorophenyl)acetohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

| Property | Value |

| IUPAC Name | 2-(2-chlorophenyl)acetohydrazide |

| CAS Number | 22631-60-3 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| Melting Point | 157 - 159 °C |

Spectroscopic Data Summary

Detailed and verified quantitative spectroscopic data for this compound is not available in publicly accessible databases or peer-reviewed literature based on the conducted search. For research and development purposes, it is imperative that this data be generated empirically. The following sections outline the expected spectral characteristics and general methodologies for obtaining them.

Expected FT-IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3350 - 3250 | Two bands, characteristic of a primary amine |

| C=O stretch (amide I) | 1680 - 1630 | Strong absorption |

| N-H bend (amide II) | 1640 - 1550 | Medium to strong absorption |

| C-H stretch (aromatic) | 3100 - 3000 | |

| C-H stretch (aliphatic) | 3000 - 2850 | |

| C=C stretch (aromatic) | 1600 - 1450 | |

| C-N stretch | 1400 - 1000 | |

| C-Cl stretch | 800 - 600 |

Expected ¹H NMR Spectral Data

The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet | 4H |

| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |

| Amine (-NH₂) | Broad singlet | 2H | |

| Amide (-NH-) | Broad singlet | 1H |

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling constants between them.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum would identify the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-Cl) | 132 - 135 |

| Aromatic (C-H) | 125 - 130 |

| Aromatic (C-CH₂) | 135 - 140 |

| Methylene (-CH₂) | 40 - 45 |

Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 184/186 | [M]⁺, Molecular ion peak (with isotopic pattern for Chlorine) |

| 125/127 | [ClC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of this compound

This synthesis is typically a two-step process starting from 2-chlorophenylacetic acid.

Step 1: Esterification of 2-Chlorophenylacetic Acid

-

To a solution of 2-chlorophenylacetic acid (1 equivalent) in methanol (a suitable solvent), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-(2-chlorophenyl)acetate.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 2-(2-chlorophenyl)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization Protocols

FT-IR Spectroscopy

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

-

Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use the solvent peak as a reference.

Mass Spectrometry

-

Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Sample Preparation: Introduce a small amount of the sample into the instrument, either directly via a solid probe or after separation by Gas Chromatography (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Signaling Pathways and Biological Activity

There is no readily available information in the scientific literature regarding specific signaling pathways modulated by this compound. As a chemical intermediate, its biological activity is not its primary area of study. However, hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a scaffold for the development of new therapeutic agents. Further research would be required to investigate any potential biological effects.

Conclusion

This compound is a valuable building block in organic synthesis. While its basic physical properties are known, a comprehensive public database of its spectroscopic properties is lacking. The experimental protocols and expected spectral data presented in this guide provide a foundational framework for researchers to synthesize and characterize this compound in their own laboratories. The generation and dissemination of this data would be a valuable contribution to the chemical science community.

A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-(2-Chlorophenyl)acetohydrazide, a valuable chemical intermediate in synthetic and medicinal chemistry. This document outlines its core physicochemical characteristics, provides detailed experimental protocols for its synthesis and potential biological evaluation, and presents logical workflows for these processes.

Core Physical and Chemical Properties

This compound is a solid organic compound belonging to the hydrazide class. Its structure, featuring a 2-chlorophenyl ring linked to an acetohydrazide moiety, makes it a versatile building block for the synthesis of more complex heterocyclic compounds with potential pharmacological activities.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. The data comprises experimentally determined values from commercial suppliers and computationally predicted values from reputable cheminformatics platforms.

| Property | Value | Source Type |

| IUPAC Name | This compound | Experimental |

| CAS Number | 22631-60-3 | Experimental |

| Molecular Formula | C₈H₉ClN₂O | Experimental |

| Molecular Weight | 184.62 g/mol | Experimental |

| Physical Form | Solid | Experimental[1] |

| Melting Point | 157 - 159 °C | Experimental[1] |

| Boiling Point | 347.5 ± 25.0 °C (at 760 mmHg) | Predicted |

| Water Solubility | Sparingly soluble | Experimental[2] |

| logP (Octanol/Water) | 1.25 | Predicted |

| pKa (Most Acidic) | 12.35 ± 0.70 (Amide NH) | Predicted |

| pKa (Most Basic) | 2.29 ± 0.10 (Terminal NH₂) | Predicted |

| InChI Key | WSKCRBSHOIAZBQ-UHFFFAOYSA-N | Experimental[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and a general protocol for preliminary biological screening.

Synthesis of this compound

This protocol is adapted from established methods for hydrazide synthesis from the corresponding ester. The primary reaction involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.

Materials:

-

Ethyl 2-(2-chlorophenyl)acetate

-

Hydrazine hydrate (80-99% solution)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, this compound, will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature to form crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

General Protocol for Antimicrobial Activity Screening (Agar Disc Diffusion Method)

Hydrazide derivatives are frequently screened for antimicrobial properties. The agar disc diffusion method is a standard, preliminary test to evaluate a compound's ability to inhibit microbial growth.

Materials:

-

Synthesized this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Solvent (e.g., DMSO, sterile)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms in sterile saline.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Compound Application: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO). Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto sterile filter paper discs. Allow the solvent to evaporate completely.

-

Disc Placement: Place the compound-impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (solvent only), onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and a general biological screening process for this compound.

Caption: A flowchart detailing the synthesis and purification of this compound.

Caption: A flowchart for the preliminary biological evaluation of a novel chemical compound.

References

The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-(2-Chlorophenyl)acetohydrazide derivatives. While research on this specific chemical class is ongoing, this document synthesizes the available data on structurally related hydrazone and hydrazide compounds to elucidate their potential therapeutic activities, focusing on their anticancer and antifungal properties. The information presented herein is intended to serve as a foundational resource for furthering research and development in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

Hydrazide-hydrazone derivatives are a versatile class of organic compounds characterized by the presence of the azometine (-NHN=CH-) functional group. This structural motif has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The this compound core provides a unique scaffold that can be readily modified to explore a range of therapeutic applications. The presence of the chlorophenyl group often contributes to the lipophilicity and electronic properties of the molecules, influencing their interaction with biological targets.

The primary areas where these derivatives have shown promise are in the development of novel anticancer and antifungal agents. The proposed mechanisms of action are multifaceted and often depend on the specific structural modifications of the parent molecule.

Anticancer Activity: A Multi-pronged Approach

Derivatives of hydrazide-hydrazones have demonstrated significant potential as anticancer agents, operating through several distinct, yet potentially interconnected, mechanisms.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key proposed mechanisms for the anticancer activity of hydrazide-containing compounds is the inhibition of VEGFR-2, a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.

Several studies have reported the VEGFR-2 inhibitory activity of various hydrazide derivatives, although specific data for this compound derivatives are limited. The following table summarizes the VEGFR-2 inhibition data for some related compounds.

Table 1: VEGFR-2 Inhibitory Activity of Selected Hydrazide and Related Derivatives

| Compound Class | Specific Derivative/Structure | IC50 (nM) | Reference |

| Triazolyl–quinazoline derivatives | Difluorophenyl analog | 7.0 | [1] |

| Benzylidenethiazolidine–2,4-dione derivatives | Compound 38 | 220 | [1] |

| Isatin derivatives | Compound 46 | 69.1 | [1] |

| Phthalazine derivatives | Compound 2g | 148 | [2] |

| Phthalazine derivatives | Compound 4a | 196 | [2] |

| Quinazolin-4(3H)-ones | Compound 7 | 340 | [3] |

| Urea-based quinazoline derivatives | Compound 6 | 12.1 | [3] |

Note: The compounds listed are not direct derivatives of this compound but belong to broader classes of compounds containing hydrazide or related moieties that have been investigated for VEGFR-2 inhibition.

A proposed signaling pathway for VEGFR-2 inhibition is depicted below.

Figure 1: Proposed mechanism of VEGFR-2 inhibition by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Another significant mechanism of anticancer action for hydrazone derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Some of these compounds have been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the apoptotic cascade. This is often accompanied by changes in the expression levels of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

Furthermore, these derivatives can halt the progression of the cell cycle at various phases (G1/S or G2/M), preventing cancer cell proliferation.

The following diagram illustrates a generalized workflow for assessing the anticancer activity of these compounds.

Figure 2: Experimental workflow for evaluating the anticancer properties of hydrazide derivatives.

Table 2: Cytotoxic Activity of Selected Hydrazide and Related Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazole derivative (Compound 4b) | MDA-MB-231 (Breast) | 3.52 | [4] |

| Thiazole derivative (Compound 4d) | MDA-MB-231 (Breast) | 1.21 | [4] |

| 2-oxoindoline-based acetohydrazide (Compound 4o) | SW620 (Colon) | Not specified, but more potent than PAC-1 | [5] |

| Symmetrical chlorophenylamino-s-triazine (Compound 2c) | MCF7 (Breast) | 4.14 | [6] |

| Symmetrical chlorophenylamino-s-triazine (Compound 2f) | C26 (Colon) | 4.62 | [6] |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (Compound 8a) | Hela (Cervical) | 1.3 |

Note: The compounds listed are structurally related to the core of interest and demonstrate the potential cytotoxic effects of this class of molecules.

Antifungal Activity: Targeting the Fungal Cell Integrity

This compound derivatives and their analogs have also emerged as promising candidates for the development of new antifungal agents. Their mechanism of action is primarily believed to involve the disruption of the fungal cell membrane's integrity.

Disruption of the Fungal Cell Membrane

The primary mode of antifungal action is thought to be the interference with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This inhibition leads to increased membrane permeability and leakage of essential cellular components, ultimately resulting in fungal cell death. This mechanism is analogous to that of the widely used azole class of antifungal drugs. The presence of a thiazole ring in some hydrazone derivatives is thought to be a bioisostere of the imidazole ring in azole antifungals, contributing to this activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some hydrazone derivatives against various fungal strains.

Table 3: Antifungal Activity of Selected Hydrazide Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazoline and Hydrazone Derivatives | Candida albicans | 64 | [7] |

| Hydrazine-based 5-pyrrolidine-2-one (Hyd.Cl) | Candida albicans | 5.6 | [8] |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (Compound 7) | Candida albicans | 0.05 | [9] |

| N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides | Various Fungi | 8-16 | [10] |

Note: The data represents the antifungal potential of the broader class of hydrazide/hydrazone derivatives.

The proposed mechanism of fungal cell membrane disruption is illustrated in the following diagram.

Figure 3: Proposed mechanism of antifungal action via inhibition of ergosterol synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. While specific protocols for this compound derivatives are not widely published, the following are generalized methodologies commonly employed in the evaluation of hydrazide and hydrazone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[11]

VEGFR-2 Kinase Inhibition Assay

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. This is often done using an ELISA-based format.

-

Plate Coating: A 96-well plate is coated with a substrate for the kinase (e.g., a poly(Glu, Tyr) peptide).

-

Kinase Reaction: The VEGFR-2 enzyme, ATP, and the test compound at various concentrations are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form, which is in turn linked to a reporter enzyme (e.g., horseradish peroxidase).

-

Signal Measurement: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Antifungal Susceptibility Testing (Microbroth Dilution)

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[7]

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and mycology. The multifaceted mechanisms of action, including enzyme inhibition, induction of apoptosis, and disruption of microbial cell integrity, offer multiple avenues for therapeutic intervention.

Future research should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships.

-

Elucidation of the specific molecular targets for the most potent compounds through techniques such as proteomics and molecular docking.

-

In-depth investigation of the downstream signaling pathways affected by these compounds to fully understand their mechanism of action.

-

Preclinical evaluation of lead compounds in animal models to assess their efficacy and safety profiles.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and fungal infections.

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Latent Potential of 2-(2-Chlorophenyl)acetohydrazide: A Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)acetohydrazide has emerged as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of a wide array of biologically active compounds. While the parent molecule itself is not extensively studied for its direct therapeutic effects, its derivatives have demonstrated significant potential across various pharmacological domains. This technical guide consolidates the existing research on the derivatives of this compound, focusing on their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a clear presentation of quantitative data. Visualizations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the therapeutic potential unlocked by this core chemical structure.

Introduction: The Role of this compound as a Synthetic Precursor

This compound is a hydrazide derivative characterized by a 2-chlorophenyl moiety linked to an acetohydrazide group. Its chemical structure makes it an ideal starting material for the synthesis of more complex molecules, particularly through the reaction of its hydrazide group with various electrophiles to form hydrazones and other heterocyclic compounds. Research indicates that the biological activities of interest are predominantly found in these resulting derivatives, where the this compound backbone serves as a crucial pharmacophoric element. This guide will explore the synthesis and biological evaluation of these derivatives, highlighting the untapped potential of the parent compound as a cornerstone for drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of biologically active compounds from this compound typically follows a multi-step process. The parent hydrazide is often synthesized from 2-(2-chlorophenyl)acetic acid, which is first esterified and then reacted with hydrazine hydrate. The resulting this compound is then condensed with various aromatic aldehydes or ketones to yield a diverse library of Schiff bases (hydrazones) and other derivatives.

Caption: General synthetic workflow for producing biologically active derivatives from 2-(2-Chlorophenyl)acetic acid, highlighting the central role of this compound.

Potential Biological Activities of this compound Derivatives

The derivatization of this compound has led to the discovery of compounds with a range of biological activities. The following sections detail the findings in key therapeutic areas.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazones, have been investigated for their antibacterial and antifungal properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Test Organism | Activity Metric | Result | Reference |

| Hydrazone Derivative | Staphylococcus aureus | Zone of Inhibition (mm) | 12-18 | [1] |

| Hydrazone Derivative | Escherichia coli | Zone of Inhibition (mm) | 10-16 | [1] |

| Hydrazone Derivative | Pseudomonas aeruginosa | Zone of Inhibition (mm) | 9-15 | [1] |

| Hydrazone Derivative | Candida albicans | Zone of Inhibition (mm) | 7-12 | [1] |

| Hydrazone Derivative | Aspergillus niger | Zone of Inhibition (mm) | 6-10 | [1] |

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

-

Media Preparation: Prepare sterile Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Caption: Experimental workflow for the agar well diffusion method used in antimicrobial screening.

Anti-inflammatory Activity

Certain derivatives of this compound have exhibited anti-inflammatory properties in animal models. The carrageenan-induced paw edema model is a standard preclinical assay to evaluate acute inflammation.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Type | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| Hydrazone Derivative | Rat | 20 mg/kg | 35.7 - 45.2 | [2] |

| Pyrrolidine-2,5-dione Derivative | Rat | 50 mg/kg | 42.1 - 58.6 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize Wistar albino rats for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the derivative).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[4]

Anticonvulsant Activity

The structural motif of this compound has been incorporated into molecules with anticonvulsant activity, evaluated using models like the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures.[5]

Table 3: Anticonvulsant Activity of this compound Derivatives

| Compound Type | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| Pyrrolidine-2,5-dione Derivative | Mouse | MES | 68.30 | [3] |

| Acetamide Derivative | Mouse | MES | 85.5 | [3] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Selection and Grouping: Use albino mice, divided into control, standard (e.g., Phenytoin), and test groups.

-

Compound Administration: Administer the test compounds and standard drug intraperitoneally at various doses. The control group receives the vehicle.

-

Electroshock Application: At the time of peak effect (e.g., 30 or 60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[5]

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered protection.[5]

-

Data Analysis: Determine the median effective dose (ED₅₀) of the test compounds, which is the dose required to protect 50% of the animals from the tonic hind limb extension.[5]

Anticancer Activity

Derivatives of this compound have also been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess cell viability and the cytotoxic potential of compounds.

Table 4: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Hydrazone Derivative | HCT-116 (Colon Cancer) | 12.8 - 25.3 |[6] | | Benzimidazole Derivative | A549 (Lung Cancer) | 4 - 17 |[7] | | Thiazolidinone Derivative | MCF-7 (Breast Cancer) | 9.07 - 15.6 |[8] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Conclusion and Future Perspectives

While this compound itself may not be the primary active pharmaceutical ingredient, its role as a versatile synthetic precursor is undeniable. The diverse range of biological activities exhibited by its derivatives underscores the importance of this chemical scaffold in medicinal chemistry. The antimicrobial, anti-inflammatory, anticonvulsant, and anticancer potentials of these derivatives warrant further investigation. Future research should focus on optimizing the lead compounds from these studies, exploring their mechanisms of action at the molecular level, and conducting more extensive preclinical evaluations. The development of novel derivatives based on the this compound core remains a promising avenue for the discovery of new therapeutic agents.

References

- 1. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-(2-Chlorophenyl)acetohydrazide: A Core Precursor for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are fundamental building blocks in modern organic and medicinal chemistry, prized for their utility in constructing a diverse array of heterocyclic scaffolds. Among these, 2-(2-Chlorophenyl)acetohydrazide has emerged as a particularly valuable precursor. Its unique structural features—a reactive hydrazide moiety and a sterically influential chlorophenyl group—make it an ideal starting point for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the synthesis of key heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug development.

Introduction

The search for novel therapeutic agents is a cornerstone of pharmaceutical science. Heterocyclic compounds form the structural core of a vast number of marketed drugs, owing to their ability to present functional groups in precise three-dimensional arrangements, facilitating interactions with biological targets. Acid hydrazides (R-CO-NH-NH₂) are highly versatile intermediates, serving as a gateway to numerous important heterocyclic rings. The presence of both nucleophilic amine and electrophilic carbonyl functionalities allows for a rich variety of chemical transformations.

This compound is a prominent example of such a precursor. The 2-chloro-substituted phenyl ring provides lipophilicity, which can be crucial for traversing biological membranes, and influences the conformational properties of the final molecules. This guide will detail the synthetic pathways originating from this precursor, highlighting its role in generating compounds with promising antimicrobial and anticonvulsant activities.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a reliable two-step process starting from 2-chlorophenylacetic acid. The first step involves Fischer esterification to produce the corresponding ethyl ester, which is then subjected to hydrazinolysis.

Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)acetate

-

To a solution of 2-chlorophenylacetic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2-3 mL) dropwise with cooling.

-

Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Pour the residue into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine solution (50 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude ethyl 2-(2-chlorophenyl)acetate, which can be used directly in the next step or purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

-

Dissolve ethyl 2-(2-chlorophenyl)acetate (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.[1]

-

Add hydrazine hydrate (0.15 mol, 99%) to the solution.[1][2]

-

Heat the mixture under reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.[3]

-

Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.[1]

-

Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.[4]

-

Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.[2][4]

Applications in Heterocyclic Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active heterocyclic compounds.

Synthesis of Schiff Bases (Hydrazones)

The condensation of the terminal amino group of this compound with various aromatic aldehydes provides Schiff bases, also known as N-acylhydrazones.[5] These compounds are not only important final products but also key intermediates for further cyclization reactions.

-

Dissolve this compound (10 mmol) in absolute ethanol (30 mL).[6]

-

Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.[6]

-

Reflux the reaction mixture for 2-5 hours, monitoring by TLC.[7]

-

After the reaction is complete, cool the mixture to room temperature. The solid product often precipitates directly from the solution.[5]

-

Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[5]

| Entry | Aldehyde Substituent (R) | Product Name | Yield (%) | M.P. (°C) | Ref. |

| 1 | 4-Hydroxy | (E)-N'-(4-hydroxybenzylidene)-2-(2-chlorophenyl)acetohydrazide | 89% | 117-119 | [7] |

| 2 | 4-Methoxy | (E)-N'-(4-methoxybenzylidene)-2-(2-chlorophenyl)acetohydrazide | 82% | 132-134 | [7] |

| 3 | 4-Chloro | (E)-N'-(4-chlorobenzylidene)-2-(2-chlorophenyl)acetohydrazide | 78% | 180-182 | [7] |

| 4 | 3-Nitro | (E)-N'-(3-nitrobenzylidene)-2-(2-chlorophenyl)acetohydrazide | 91% | 194-195 | [8] |

| 5 | Pyridin-3-yl | (E)-N'-(pyridin-3-ylmethylene)-2-(2-chlorophenyl)acetohydrazide | 78% | 105-107 | [7] |

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide spectrum of pharmacological activities. They can be synthesized from this compound via the intermediate Schiff bases through oxidative cyclization.

-

Suspend the Schiff base (N-acylhydrazone) (5 mmol) in a suitable solvent like ethanol or acetic acid.

-

Add an oxidizing agent such as Chloramine-T or an iodine-based reagent.

-

Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water, and then with a dilute sodium thiosulfate solution if iodine was used.

-

Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or DMF-water) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazole-3-thiones

The 1,2,4-triazole moiety is present in numerous clinically used drugs. Derivatives containing a thione group at the 3-position are particularly interesting. The synthesis involves converting the hydrazide to a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

The Versatile Reactivity of the Hydrazide Group in 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydrazide functional group is a cornerstone in synthetic chemistry, prized for its nucleophilic character and its utility as a precursor to a diverse array of heterocyclic compounds. This technical guide delves into the core reactivity of the hydrazide moiety within 2-(2-Chlorophenyl)acetohydrazide, a versatile building block in medicinal chemistry. This document provides an in-depth exploration of its primary chemical transformations, supported by detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Synthesis of this compound

The parent compound, this compound, is typically synthesized from the corresponding ester, ethyl 2-(2-chlorophenyl)acetate, through hydrazinolysis. This straightforward and high-yielding reaction forms the foundation for all subsequent derivatizations.

Experimental Protocol: Synthesis of this compound

A solution of ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in a suitable alcohol, such as ethanol, is treated with an excess of hydrazine hydrate (typically 1.5 to 2 equivalents). The reaction mixture is heated under reflux for a period of 4 to 8 hours. Progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford this compound as a white solid.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Ethyl 2-(2-chlorophenyl)acetate | Hydrazine hydrate | Ethanol | 4-8 h (reflux) | >90 | 157-159 |

Key Reactivities of the Hydrazide Group

The reactivity of the hydrazide group in this compound is primarily centered around the nucleophilicity of the terminal nitrogen atom (-NH2) and its ability to undergo condensation and cyclization reactions. The principal transformations include the formation of Schiff bases (hydrazones) and the synthesis of various five-membered heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.

digraph "Hydrazide_Reactivity_Overview" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Aldehyde [label="Aldehydes/\nKetones", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SchiffBase [label="Schiff Bases\n(Hydrazones)", fillcolor="#34A853", fontcolor="#FFFFFF"];

CS2 [label="Carbon Disulfide\n(in base)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OxadiazoleThione [label="5-substituted-1,3,4-oxadiazole\n-2-thione", fillcolor="#34A853", fontcolor="#FFFFFF"];

Diketone [label="β-Diketones", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyrazole [label="Pyrazoles", fillcolor="#34A853", fontcolor="#FFFFFF"];

Isothiocyanate [label="Isothiocyanates", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiosemicarbazide [label="Thiosemicarbazide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];

Triazole [label="1,2,4-Triazoles", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Aldehyde [label=" Condensation", color="#EA4335"];

Aldehyde -> SchiffBase [color="#EA4335"];

Start -> CS2 [label=" Cyclocondensation", color="#EA4335"];

CS2 -> OxadiazoleThione [color="#EA4335"];

Start -> Diketone [label=" Condensation/\nCyclization", color="#EA4335"];

Diketone -> Pyrazole [color="#EA4335"];

Start -> Isothiocyanate [label=" Addition", color="#EA4335"];

Isothiocyanate -> Thiosemicarbazide [color="#EA4335"];

Thiosemicarbazide -> Triazole [label=" Cyclization", color="#EA4335"];

}

Workflow for Schiff base (hydrazone) formation.

Synthesis of 1,3,4-Oxadiazole Derivatives

Hydrazides are key precursors for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest. A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization. This pathway leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thione.

This compound (1 equivalent) is dissolved in ethanol, and potassium hydroxide (1 equivalent) is added. Carbon disulfide (1.5 equivalents) is then added dropwise, and the mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired 1,3,4-oxadiazole-2-thiol.

Starting Material Reagents Solvent Reaction Time Product This compound 1. KOH2. CS₂3. HCl Ethanol 6-8 h (reflux) 5-((2-chlorophenyl)methyl)-1,3,4-oxadiazole-2-thiol

Synthesis of Pyrazole Derivatives

The reaction of hydrazides with 1,3-dicarbonyl compounds, such as β-diketones, is a classical and efficient method for the synthesis of pyrazole derivatives.[1][2][3] This reaction typically proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

A mixture of this compound (1 equivalent) and a β-diketone (e.g., acetylacetone, 1 equivalent) in glacial acetic acid is heated under reflux for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The solid product that separates out is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the N-substituted pyrazole derivative.

β-Diketone Product Acetylacetone 1-((2-chlorophenyl)acetyl)-3,5-dimethyl-1H-pyrazole Benzoylacetone 1-((2-chlorophenyl)acetyl)-5-methyl-3-phenyl-1H-pyrazole

```dot

digraph "Pyrazole_Synthesis" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Hydrazide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Diketone [label="β-Diketone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Condensation [label="Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Hydrazone [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Dehydration [label="Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Pyrazole [label="Pyrazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Hydrazide -> Condensation [color="#202124"];

Diketone -> Condensation [color="#202124"];

Condensation -> Hydrazone [color="#202124"];

Hydrazone -> Cyclization [color="#202124"];

Cyclization -> Dehydration [color="#202124"];

Dehydration -> Pyrazole [color="#202124"];

}

References

Navigating the Solubility Landscape of 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)acetohydrazide is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility profile across a range of solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative experimental data is not extensively available in public literature, this document outlines the expected solubility in various common laboratory solvents based on general chemical principles for structurally similar compounds. Furthermore, it details established experimental protocols for the precise determination of its solubility, empowering researchers to generate specific data for their applications.

Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not readily found in peer-reviewed literature. However, based on the structural features of the molecule—a chlorinated phenyl ring, an acetamide group, and a hydrazide moiety—a qualitative solubility profile can be inferred. The presence of the polar hydrazide and amide groups suggests some solubility in polar solvents, while the chlorophenyl group indicates potential solubility in non-polar and aromatic solvents.

The following table summarizes the anticipated solubility of this compound in a selection of common laboratory solvents. These are estimations and should be confirmed experimentally.

| Solvent Class | Solvent | Expected Solubility |

| Polar Protic | Water | Sparingly Soluble[1] |

| Methanol | Slightly Soluble | |

| Ethanol | Slightly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile | Slightly Soluble | |

| Non-Polar | Hexane | Insoluble |

| Toluene | Slightly Soluble | |

| Chlorinated | Dichloromethane | Slightly Soluble |

| Chloroform | Slightly Soluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following sections detail two common and accessible methods: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a compound by measuring the mass of the solute dissolved in a known volume of a saturated solution.[2][3][4]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After the equilibration period, allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

S (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

-

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is a sensitive and high-throughput method for determining solubility.[5][6][7][8][9]

Methodology:

-

Determination of Molar Absorptivity:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ε).

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve or the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration) to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in the chosen solvent.

-

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a solvent.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides researchers with a foundational understanding of its expected solubility profile and, more importantly, equips them with detailed, actionable protocols to determine this critical physicochemical property. The application of the gravimetric or UV-Vis spectrophotometric methods will enable the generation of precise solubility data, which is indispensable for advancing research and development involving this compound.

References

- 1. This compound,22631-60-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. rheolution.com [rheolution.com]

- 6. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Thermal Profile of 2-(2-Chlorophenyl)acetohydrazide: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition pathway of pharmaceutical intermediates like 2-(2-Chlorophenyl)acetohydrazide is critical for ensuring safe handling, processing, and storage, as well as for predicting shelf-life and compatibility with other substances. This technical overview consolidates the currently available information on the thermal properties of this compound, while also highlighting areas where data is presently unavailable in the public domain.

Physicochemical Properties

A foundational aspect of thermal stability is the compound's basic physical and chemical characteristics. For this compound (CAS No. 22631-60-3), the following has been reported:

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 157 - 159 °C | |

| Physical Form | Solid |

Thermal Stability and Decomposition

Without specific studies, a comprehensive analysis of its decomposition kinetics, gaseous byproducts, and precise temperature thresholds for degradation remains undetermined.

General Experimental Protocols for Thermal Analysis

While specific experimental details for this compound are unpublished, a general methodology for assessing the thermal stability of a similar chemical entity would typically involve the following:

1. Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature at which the compound begins to lose mass and to quantify this loss over a temperature range.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a crucible (e.g., alumina, platinum).

-

The crucible is heated in a controlled atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data is plotted as mass percentage versus temperature, with the derivative of this curve (DTG) highlighting the temperatures of maximum mass loss rates.

-

2. Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying phase transitions such as melting, crystallization, and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both pans are heated or cooled at a linear rate in a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a standard workflow for evaluating the thermal properties of a chemical compound.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion and Future Outlook

While basic identifiers and a melting point for this compound are known, a significant data gap exists regarding its thermal stability and decomposition behavior. The information available suggests stability under standard conditions, but empirical data from techniques like TGA and DSC is necessary for a complete profile. Future research focusing on the thermoanalysis of this compound would be invaluable to the scientific and pharmaceutical communities, providing critical data for safety, handling, and formulation development.

References

Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract